molecular formula C30H38N2O3S B2841115 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine CAS No. 2415564-02-0

1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine

Cat. No.: B2841115
CAS No.: 2415564-02-0
M. Wt: 506.71
InChI Key: QSBWJPSUOSMVSU-UHFFFAOYSA-N
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Description

  • The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction.
  • Reaction conditions: Use of Lewis acids like aluminum chloride (AlCl3) in anhydrous conditions.
  • Attachment of the Benzenesulfonyl Group:

    • The benzenesulfonyl group is typically introduced through sulfonylation reactions.
    • Reaction conditions: Use of sulfonyl chlorides in the presence of a base like pyridine.
  • Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    • Use of continuous flow reactors to enhance reaction efficiency.
    • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the core structure is often modified through alkylation or acylation reactions.
      • Reaction conditions: Use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Chemical Reactions Analysis

    Types of Reactions: 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

      Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.

    Common Reagents and Conditions:

      Oxidation: KMnO4 in acidic or basic medium.

      Reduction: Pd/C under hydrogen gas (H2) atmosphere.

      Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

    Major Products:

      Oxidation: Formation of sulfoxides or sulfones.

      Reduction: Formation of reduced piperazine derivatives.

      Substitution: Formation of alkylated or sulfonylated products.

    Scientific Research Applications

    1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

      Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

      Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine involves its interaction with specific molecular targets. These may include:

      Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

      Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

      Pathways: Interference with pathways related to inflammation, cell proliferation, or apoptosis.

    Comparison with Similar Compounds

      1-(Diphenylmethyl)piperazine: Lacks the benzenesulfonyl group, leading to different pharmacological properties.

      4-(Benzenesulfonyl)piperazine: Lacks the diphenylmethyl group, affecting its chemical reactivity and biological activity.

      1-(Diphenylmethyl)-4-(methyl)piperazine: Similar structure but with different substituents, leading to variations in activity.

    Uniqueness: 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not observed in simpler analogs.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-benzhydryl-4-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H38N2O3S/c1-5-20-35-28-21-24(4)27(23(2)3)22-29(28)36(33,34)32-18-16-31(17-19-32)30(25-12-8-6-9-13-25)26-14-10-7-11-15-26/h6-15,21-23,30H,5,16-20H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QSBWJPSUOSMVSU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H38N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    506.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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